molecular formula C14H12N2O4 B7941601 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid

5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid

Cat. No.: B7941601
M. Wt: 272.26 g/mol
InChI Key: CKJBFCDZZOHVQJ-UHFFFAOYSA-N
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Description

5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is a pyridine derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at position 5 and a carboxylic acid moiety at position 2. The Cbz group serves as a protective agent for amines during synthetic processes, particularly in peptide and pharmaceutical chemistry, to prevent unwanted side reactions. The carboxylic acid at position 2 enhances solubility in polar solvents and provides a reactive site for further derivatization. This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors or antimicrobial agents, where controlled amine reactivity is critical .

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13(18)12-7-6-11(8-15-12)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJBFCDZZOHVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid with analogous pyridine-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Analysis

Compound Name Position 5 Substituent Position 2 Substituent Key Features
This compound Cbz-protected amino group Carboxylic acid Bulky, lipophilic Cbz group; amine protection; moderate solubility
5-Butylpyridine-2-carboxylic acid (CAS 599-79-1) Butyl group Carboxylic acid Alkyl chain enhances lipophilicity; reduced steric hindrance
5-Aminopyridine-2-carboxylic acid Free amino group Carboxylic acid Reactive amine; higher polarity; prone to oxidation or undesired coupling
5-Nitro-pyridine-2-carboxylic acid Nitro group Carboxylic acid Electron-withdrawing nitro group; increased acidity of carboxylic acid

Physicochemical Properties

  • Lipophilicity: The Cbz group in the target compound increases logP compared to 5-aminopyridine-2-carboxylic acid but remains less lipophilic than the butyl derivative due to the aromatic benzyl moiety.
  • Solubility: The carboxylic acid at position 2 ensures moderate aqueous solubility for all analogs. However, the bulky Cbz group in the target compound reduces solubility relative to the unsubstituted amino or nitro derivatives.
  • Stability: The Cbz group improves stability during synthetic steps compared to the free amino group, which may oxidize or participate in side reactions.

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